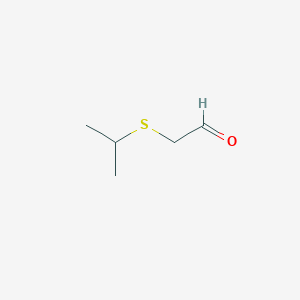

2-(Propan-2-ylsulfanyl)acetaldehyde

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of contemporary organic chemistry, the development of novel synthetic methodologies and the study of reactive intermediates are of paramount importance. Organosulfur compounds, in particular, have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govresearchgate.netsciencedaily.comrsc.org The field has seen a recent surge in exploring sustainable and efficient methods for creating and modifying these molecules, including electrochemical approaches. nih.gov

Thioaldehydes, the sulfur analogs of aldehydes, are a class of highly reactive compounds that often serve as transient intermediates in chemical reactions. tandfonline.comwikipedia.org Their fleeting nature makes them challenging to isolate unless they are sterically hindered. wikipedia.org The study of compounds like 2-(propan-2-ylsulfanyl)acetaldehyde (B6259769), which contains both an aldehyde and a thioether moiety, falls within the broader investigation of multifunctional molecules and the influence of heteroatoms on chemical reactivity.

Structural Features and Functional Group Significance in Chemical Reactivity

The structure of this compound incorporates two key functional groups: an aldehyde (-CHO) and a thioether (-S-). The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. thegoodscentscompany.comjackwestin.com Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which results in a greater partial positive charge on the carbonyl carbon. youtube.com

Historical and Current Trajectories in Research on Thioacetaldehyde Derivatives

Historically, the study of simple thioaldehydes was hampered by their inherent instability and tendency to polymerize or trimerize. wikipedia.orgresearchgate.net Early investigations often inferred their existence through trapping experiments, such as in Diels-Alder reactions. tandfonline.comacs.org These cycloaddition reactions remain a significant area of research, with studies exploring the reactivity of α,β-unsaturated thioaldehydes as both heterodienes and dienophiles. nih.gov

Current research in organosulfur chemistry is increasingly focused on developing green and sustainable synthetic methods. nih.govnih.govsciencedaily.com This includes the use of more accessible and stable precursors to generate reactive sulfur-containing intermediates in situ. sciencedaily.com The functionalization of organosulfur compounds through C-S bond cleavage is also an emerging area. nih.gov While direct research on this compound is not prominent, the broader trends in organosulfur chemistry suggest that interest in such bifunctional compounds will likely grow, particularly in the context of developing novel synthetic building blocks.

Data and Properties of Related α-Alkylthio Aldehydes

Table 1: Physical Properties of 2-(methylthio)acetaldehyde thegoodscentscompany.com

| Property | Value |

| Molecular Formula | C3H6OS |

| Molecular Weight | 90.14 g/mol |

| Boiling Point | 118.00 - 120.00 °C @ 760.00 mm Hg |

| Specific Gravity | 1.04500 - 1.05500 @ 25.00 °C |

| Refractive Index | 1.46600 @ 20.00 °C |

| Flash Point | 87.00 °F (30.56 °C) |

Spectroscopic data is crucial for the characterization of organic compounds. For aldehydes, key diagnostic signals in infrared (IR) spectroscopy include the C=O stretch and the aldehydic C-H stretch. orgchemboulder.compressbooks.pubopenstax.org In nuclear magnetic resonance (NMR) spectroscopy, the aldehydic proton typically appears in the downfield region of the ¹H NMR spectrum. orgchemboulder.comlibretexts.orgoregonstate.eduresearchgate.net

Table 2: Typical Spectroscopic Data for Saturated Aliphatic Aldehydes

| Spectroscopic Technique | Characteristic Absorption/Signal |

| Infrared (IR) Spectroscopy | C=O stretch: 1740-1720 cm⁻¹ |

| Aldehydic C-H stretch: 2830-2695 cm⁻¹ (often appears as a shoulder) | |

| ¹H NMR Spectroscopy | Aldehydic proton (CHO): δ 9-10 ppm |

| α-protons (-CH-CHO): δ 2.0-2.5 ppm | |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): δ 190-215 ppm |

Reactivity and Potential Synthetic Applications

The reactivity of this compound can be inferred from the known reactions of aldehydes and α-thio-substituted carbonyl compounds.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon is a key reactive site.

Nucleophilic Addition: It is expected to undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols. jackwestin.comacs.org

Reduction: Reduction of the aldehyde group can yield the corresponding primary alcohol, 2-(propan-2-ylsulfanyl)ethan-1-ol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com Complete reduction to the hydrocarbon can be achieved via a thioacetal intermediate followed by treatment with Raney Nickel. youtube.com

Oxidation: Aldehydes are readily oxidized to carboxylic acids. britannica.com Thus, this compound would be expected to oxidize to 2-(propan-2-ylsulfanyl)acetic acid.

Imination: Reaction with primary amines would likely lead to the formation of the corresponding imine. msu.edulibretexts.org

Reactions Involving the α-Protons

The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate.

Aldol (B89426) Reactions: The resulting enolate can act as a nucleophile in aldol addition and condensation reactions. jackwestin.comwikipedia.orgmasterorganicchemistry.comchadsprep.comyoutube.com In a self-aldol reaction, two molecules of this compound would react to form a β-hydroxy aldehyde. Crossed aldol reactions with other carbonyl compounds are also possible, and are most effective when the other partner lacks α-protons. youtube.com

Alkylation: The enolate can also participate in SN2 reactions with alkyl halides, leading to α-alkylation. libretexts.org

Reactions Involving the Thioether Group

The sulfur atom of the thioether can also participate in reactions.

Oxidation: The thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone.

Thiophilic Addition: In the context of thioaldehydes, thiols can react in a thiophilic manner, leading to the formation of unsymmetrical disulfides, particularly when the thioaldehyde is electron-deficient. psu.edu

Structure

3D Structure

Properties

Molecular Formula |

C5H10OS |

|---|---|

Molecular Weight |

118.20 g/mol |

IUPAC Name |

2-propan-2-ylsulfanylacetaldehyde |

InChI |

InChI=1S/C5H10OS/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |

InChI Key |

ATGYXQXFCDNCEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propan 2 Ylsulfanyl Acetaldehyde

Nucleophilic Addition Approaches

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, providing a direct route to functionalized alcohols and, in this context, thioethers. libretexts.orgopenstax.orgmasterorganicchemistry.com

Reaction of Acetaldehyde (B116499) with Propan-2-thiol: Mechanistic Investigations

The synthesis of 2-(Propan-2-ylsulfanyl)acetaldehyde (B6259769) can be envisioned through the reaction of acetaldehyde with propan-2-thiol. This reaction proceeds via a nucleophilic addition mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetaldehyde. libretexts.orgopenstax.org This initial attack forms a tetrahedral intermediate. openstax.org Subsequent proton transfer steps, typically facilitated by an acid or base catalyst, lead to the formation of a hemiacetal-like intermediate which can then rearrange or be converted to the final product.

The mechanism of nucleophilic addition to a carbonyl group involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.orgopenstax.org If the starting aldehyde is prochiral, this can lead to the formation of a new stereocenter. The stereochemical outcome of the reaction depends on the facial selectivity of the nucleophilic attack on the planar carbonyl group. libretexts.org

Catalytic Systems for Enhanced Yields and Selectivity

To improve the efficiency and selectivity of the reaction between acetaldehyde and propan-2-thiol, various catalytic systems can be employed. Acid catalysts are commonly used to activate the carbonyl group by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.org Base catalysts, on the other hand, can deprotonate the thiol, increasing its nucleophilicity.

For related transformations, such as the α-alkylation of aldehydes, complex catalytic systems have been developed. These can involve the synergistic merger of multiple catalytic processes, such as photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. nih.govprinceton.edu For instance, the combination of a chiral amine organocatalyst, a photoredox catalyst like an iridium complex, and a HAT catalyst such as a thiophenol can enable the enantioselective α-alkylation of aldehydes with olefins. nih.govprinceton.edu While not a direct synthesis of this compound, these advanced methods highlight the potential for developing highly selective catalytic systems for the synthesis of functionalized aldehydes.

Primary aminothiourea derivatives have also been shown to catalyze the enantioselective alkylation of α-branched aldehydes, proceeding through an SN1-type mechanism involving anion binding to the catalyst. nih.gov

Functional Group Interconversion Strategies

An alternative to directly forming the carbon-sulfur bond at the α-position of an aldehyde is to use functional group interconversion strategies. These methods start with a precursor molecule that already contains the desired carbon-sulfur bond and then modify another functional group to generate the aldehyde.

Selective Oxidation of Alkyl Sulfides to Aldehydes

One such strategy is the selective oxidation of a corresponding alcohol, in this case, 2-(propan-2-ylsulfanyl)ethanol. A variety of oxidizing agents can be used for the selective oxidation of primary alcohols to aldehydes. Classic reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). prepchem.com More modern and selective methods, such as the Ley-Griffith oxidation using tetra-n-propylammonium perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO), are also widely employed. nih.gov The mechanism of these oxidations often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by a rate-determining C-H bond cleavage. rsc.org

The selective oxidation of alcohols can also be achieved using catalytic systems with molecular oxygen or air as the ultimate oxidant, which is a greener approach. researchgate.netrsc.orgresearcher.life For example, gold nanoparticles supported on metal oxides like TiO₂ have shown catalytic activity for the aerobic oxidation of alcohols. researchgate.net

Table 1: Comparison of Oxidizing Agents for Alcohol to Aldehyde Conversion

| Reagent/System | Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Methylene (B1212753) chloride, ambient temp. | Good yields for simple alcohols. prepchem.com | Stoichiometric, produces chromium waste. |

| Tetra-n-propylammonium perruthenate (TPAP)/NMO | Catalytic TPAP, stoichiometric NMO | Mild, highly selective. nih.gov | Catalyst can be expensive. |

| Au/TiO₂ / Air | Aqueous solution, heat, pressure | Green, uses air as oxidant. researchgate.net | May require specific catalyst preparation. |

Hydrolysis Reactions of Related Thiol Derivatives

Another functional group interconversion strategy involves the hydrolysis of a protected form of the aldehyde, such as a thioacetal or an acetal. For instance, a precursor like 1,1-diethoxy-2-(propan-2-ylsulfanyl)ethane (B2376865) could be synthesized and then hydrolyzed to yield this compound.

The hydrolysis of acetals is typically acid-catalyzed. researchgate.netchemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized oxonium ion. chemistrysteps.com Nucleophilic attack by water on the oxonium ion, followed by deprotonation, yields a hemiacetal. libretexts.org Subsequent protonation of the remaining alkoxy group and its elimination as an alcohol, with participation from the adjacent hydroxyl group, leads to the formation of the protonated aldehyde, which is then deprotonated to give the final product. chemistrysteps.com The reaction is reversible, and driving it to completion often requires an excess of water. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The hydrolysis of thioacetals to regenerate the carbonyl group is also a well-established transformation, often requiring specific reagents due to the stability of the thioacetal group. youtube.com Selective hydrolysis of related α-oxo ketene (B1206846) N,S-acetals has been shown to be switchable between producing β-keto thioesters and β-keto amides by changing the conditions from acidic to basic. nih.gov

Emerging Synthetic Routes and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes, often referred to as green chemistry. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or deep eutectic solvents. rsc.org For example, the synthesis of thioamides has been demonstrated in a choline (B1196258) chloride-urea-based deep eutectic solvent. rsc.org

Catalysis: Employing catalytic methods, as discussed in section 2.1.2, is inherently greener than using stoichiometric reagents as it reduces waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Emerging synthetic routes may involve novel catalytic systems that operate under milder conditions or utilize more sustainable reagents. For example, the use of photocatalysis, as mentioned earlier, harnesses light energy to drive chemical reactions. nih.govprinceton.edu The development of methods that use water as a solvent and molecular oxygen as an oxidant for key transformations are at the forefront of green chemistry research. While specific examples for the synthesis of this compound using these emerging green methods are not yet prevalent in the literature, the general principles and methodologies are broadly applicable to the synthesis of functionalized aldehydes and thioethers.

Reactivity and Reaction Mechanisms of 2 Propan 2 Ylsulfanyl Acetaldehyde

Aldehyde Group Reactivity

The aldehyde group is a key center of reactivity in 2-(propan-2-ylsulfanyl)acetaldehyde (B6259769), undergoing a variety of transformations typical of this functional class.

Oxidation Pathways and Product Characterization: Formation of Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In the case of this compound, this reaction yields 2-(propan-2-ylsulfanyl)acetic acid. This conversion can be achieved using a range of oxidizing agents. While specific studies on the oxidation of this compound are not extensively documented, the general principles of aldehyde oxidation are applicable.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent. The reaction with Tollens' reagent, a solution of silver nitrate (B79036) in ammonia, is a classic test for aldehydes, resulting in the formation of a silver mirror and the corresponding carboxylate. youtube.com The oxidation of acetaldehyde (B116499) to acetic acid can also be achieved using catalysts like palladium-gold bimetallic systems or through vapor-phase oxidation with oxygen. organic-chemistry.orgwikipedia.org The general mechanism involves the initial formation of a hydrate, which is then oxidized to the carboxylic acid.

Table 1: General Oxidation Reactions of Aldehydes

| Oxidizing Agent | Product | General Observations |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent, can cleave other functional groups if not controlled. |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Effective but generates chromium waste. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylate | Mild and selective for aldehydes, forms a silver mirror. youtube.com |

| Oxygen (with catalyst) | Carboxylic Acid | Can be used in industrial processes, often requires specific catalysts and conditions. organic-chemistry.orgwikipedia.org |

The product, 2-(propan-2-ylsulfanyl)acetic acid, can be characterized by various spectroscopic methods. In its infrared (IR) spectrum, the appearance of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch to approximately 1700-1725 cm⁻¹ would be indicative of the transformation. Nuclear Magnetic Resonance (NMR) spectroscopy would show the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a carboxylic acid proton signal (typically >10 ppm).

Reduction Pathways and Product Characterization: Formation of Alcohols

The reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol, 2-(propan-2-ylsulfanyl)ethanol. This transformation is typically accomplished using hydride-based reducing agents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride is a milder and more selective reagent, often used in protic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. The hydrogenation of acetaldehyde to ethanol is also a well-established industrial process. acs.orggoogle.com

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Protic solvents (e.g., ethanol, methanol), generally safe and selective. chemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous aprotic solvents (e.g., ether, THF), highly reactive and non-selective. chemguide.co.uk |

| Catalytic Hydrogenation (H₂/catalyst) | Primary Alcohol | Metal catalysts (e.g., Pd, Pt, Ni), often requires pressure and/or heat. acs.orggoogle.com |

The characterization of the resulting alcohol, 2-(propan-2-ylsulfanyl)ethanol, would involve spectroscopic analysis. The IR spectrum would show the disappearance of the carbonyl (C=O) peak and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹). In the ¹H NMR spectrum, the aldehydic proton signal would be absent, and new signals corresponding to the protons of the CH₂OH group would appear.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of carbonyl chemistry and leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of an alkoxide intermediate. This intermediate can then be protonated to yield an alcohol derivative. libretexts.orgyoutube.com The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. google.compressbooks.pub

Examples of nucleophilic addition reactions include:

Cyanohydrin formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin.

Acetal formation: Reaction with alcohols in the presence of an acid catalyst forms an acetal. This reaction proceeds through a hemiacetal intermediate. pressbooks.pub

Grignard reactions: Addition of Grignard reagents (R-MgX) results in the formation of secondary alcohols after workup.

Wittig reaction: Reaction with a phosphonium (B103445) ylide can be used to form an alkene.

The presence of the α-sulfanyl group may influence the stereoselectivity of nucleophilic additions to the carbonyl group.

Sulfanyl (B85325) Group Reactivity

The sulfanyl group in this compound, while generally less reactive than the aldehyde group, can participate in specific chemical transformations.

Nucleophilic Substitution Reactions Involving the Sulfanyl Moiety

While direct nucleophilic substitution at the sulfur atom of a thioether is not a common reaction, the sulfur atom can act as a nucleophile. For instance, thioethers can be alkylated to form sulfonium (B1226848) salts.

However, a more relevant reaction in the context of α-thioaldehydes could be the reaction of the sulfur atom with electrophiles, or reactions where the entire sulfanyl group is displaced. In some cases, α-halo carbonyl compounds undergo nucleophilic substitution where the halogen is replaced. Although the sulfanyl group is not a typical leaving group, its displacement could potentially be induced under specific conditions or after activation.

Electrophilic Activation and Derivatization of the Sulfanyl Group

The sulfur atom in the sulfanyl group possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophiles. This reactivity allows for the derivatization of the sulfanyl group.

One common reaction of thioethers is oxidation. Oxidation of the sulfanyl group can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) can selectively oxidize the sulfide (B99878) to a sulfoxide. Stronger oxidizing agents, such as peroxy acids or potassium permanganate, can further oxidize the sulfoxide to a sulfone.

This electrophilic activation can also be used to facilitate other reactions. For example, the formation of a sulfonium salt by reaction with an alkyl halide activates the α-protons, making them more acidic and susceptible to deprotonation by a base.

Chemo- and Regioselectivity in Reactions of this compound

The presence of both an aldehyde and a thioether in this compound raises important questions of chemoselectivity and regioselectivity in its reactions. The aldehyde carbonyl carbon is a primary electrophilic site, while the α-carbon is acidic and can be deprotonated to form a nucleophilic enolate.

In reactions with nucleophiles, the primary site of attack is the electrophilic carbonyl carbon. However, under basic conditions, the α-protons can be abstracted to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and Mannich reactions. The isopropylthio group, being electron-withdrawing through induction, enhances the acidity of the α-protons, facilitating enolate formation.

Aldol Condensation: In the presence of a base, this compound can undergo a self-aldol condensation. The regioselectivity is clear in this case, as the enolate formed from one molecule attacks the aldehyde of a second molecule. The chemoselectivity challenge arises in crossed-aldol reactions with other carbonyl compounds. For instance, in a reaction with a ketone, the more reactive aldehyde will preferentially act as the electrophile.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton donor. wikipedia.orgthermofisher.com this compound can act as the acidic component, reacting with a non-enolizable aldehyde (like formaldehyde) and a secondary amine to yield a β-amino-α-thioether aldehyde. nih.gov The regioselectivity is dictated by the position of the acidic α-protons.

The following table summarizes the expected chemo- and regioselective outcomes in key reactions of this compound.

| Reaction Type | Reagents | Expected Major Product | Rationale for Selectivity |

| Aldol Condensation (Self) | Base (e.g., NaOH) | 3-Hydroxy-2,4-bis(propan-2-ylsulfanyl)butanal | The enolate of one molecule attacks the aldehyde of another. |

| Crossed-Aldol Condensation | Ketone (e.g., Acetone), Base | 3-Hydroxy-4-(propan-2-ylsulfanyl)butan-2-one | The more reactive aldehyde acts as the electrophile. |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine), Acid | 3-(Dimethylamino)-2-(propan-2-ylsulfanyl)propanal | The enolizable aldehyde acts as the acidic component. |

| Reduction | NaBH4 | 2-(Propan-2-ylsulfanyl)ethan-1-ol | Selective reduction of the aldehyde over the thioether. |

| Oxidation | Mild Oxidant (e.g., PCC) | 2-(Propan-2-ylsulfanyl)acetic acid | Selective oxidation of the aldehyde. |

Comparative Reactivity Studies of this compound with Analogous Aldehydes and Thioethers

The reactivity of this compound can be better understood by comparing it with analogous structures, namely acetaldehyde (lacking the thioether group) and diethyl sulfide (lacking the aldehyde group).

Comparison with Acetaldehyde: The primary difference in reactivity between this compound and acetaldehyde lies in the electronic and steric influence of the isopropylthio group.

Acidity of α-Protons: The electron-withdrawing inductive effect of the sulfur atom in the thioether group increases the acidity of the α-protons in this compound compared to acetaldehyde. This facilitates enolate formation under basic conditions, potentially leading to higher yields or faster rates in reactions like the aldol condensation.

Electrophilicity of the Carbonyl Carbon: The inductive effect of the thioether group can also slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Steric Hindrance: The bulky isopropyl group can introduce steric hindrance, which may influence the approach of nucleophiles to the carbonyl carbon or the α-carbon. This can affect the stereochemical outcome of reactions. In stereoselective additions, the thioether group can play a role in directing the incoming nucleophile. acs.org

Comparison with Diethyl Sulfide: Diethyl sulfide, a simple thioether, lacks the electrophilic and acidic sites of an aldehyde. Its primary reactivity involves oxidation of the sulfur atom to a sulfoxide or sulfone, or its use as a nucleophile in certain reactions. This compound can also undergo oxidation at the sulfur, but the aldehyde group is generally more reactive towards nucleophiles and redox reagents under standard conditions.

The following table provides a comparative overview of the reactivity of these compounds.

| Compound | Key Reactive Sites | Typical Reactions | Relative Reactivity Notes |

| This compound | Aldehyde (electrophilic carbonyl, acidic α-protons), Thioether (sulfur oxidation) | Nucleophilic addition, Aldol condensation, Mannich reaction, Oxidation/Reduction of aldehyde, Oxidation of sulfur | α-protons are more acidic than in acetaldehyde. Aldehyde is the primary site of reaction. |

| Acetaldehyde | Aldehyde (electrophilic carbonyl, acidic α-protons) | Nucleophilic addition, Aldol condensation, Mannich reaction, Oxidation/Reduction | Less acidic α-protons compared to the thioether derivative. |

| Diethyl Sulfide | Thioether (sulfur oxidation) | Oxidation to sulfoxide/sulfone | Lacks the aldehyde reactivity. The sulfur atom is the primary reactive center. |

Advanced Spectroscopic and Computational Analysis of 2 Propan 2 Ylsulfanyl Acetaldehyde

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable tools for the elucidation of molecular structures. Although experimental spectra for 2-(propan-2-ylsulfanyl)acetaldehyde (B6259769) are not currently available in the public domain, we can predict the salient features of its spectra based on the known properties of its constituent functional groups: the aldehyde and the isopropyl thioether.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would offer critical insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aldehydic proton (CHO) is anticipated to appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-S-CH₂-) would likely resonate as a doublet between δ 3.0 and 3.5 ppm, influenced by the adjacent sulfur atom and the aldehyde group. The methine proton of the isopropyl group (-CH(CH₃)₂) is expected to be a septet in the range of δ 2.8 to 3.3 ppm, coupled to the six methyl protons. Finally, the two methyl groups of the isopropyl moiety are expected to be diastereotopic and thus may show slightly different chemical shifts, appearing as two distinct doublets around δ 1.2 to 1.5 ppm.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.5 - 10.0 | Triplet (t) | ~2-3 |

| -S-CH₂- | 3.0 - 3.5 | Doublet (d) | ~2-3 |

| -CH(CH₃)₂ | 2.8 - 3.3 | Septet (sept) | ~6-7 |

| -CH(CH₃)₂ | 1.2 - 1.5 | Doublet (d) | ~6-7 |

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded and would appear at the lowest field, predicted to be in the range of δ 195 to 205 ppm. The methylene carbon adjacent to the sulfur (-S-CH₂-) is expected to resonate between δ 40 and 50 ppm. The methine carbon of the isopropyl group is predicted to be in the region of δ 35 to 45 ppm, while the methyl carbons should appear at higher field, between δ 20 and 25 ppm.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 195 - 205 |

| -S-CH₂- | 40 - 50 |

| -CH(CH₃)₂ | 35 - 45 |

| -CH(CH₃)₂ | 20 - 25 |

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₅H₁₀OS). The fragmentation pattern in the mass spectrum is predictable based on the known behavior of aldehydes and thioethers.

Upon electron ionization, the molecular ion peak [M]⁺ at m/z 118 would be expected. Key fragmentation pathways would likely involve α-cleavage adjacent to the carbonyl group and cleavage of the carbon-sulfur bond. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom to give an [M-1]⁺ peak, or the loss of the formyl group (-CHO) to yield an [M-29]⁺ peak. libretexts.org For thioethers, cleavage of the C-S bond is a common fragmentation pathway.

| Predicted Mass Spectrometry Fragmentation for this compound | ||

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 118 | [C₅H₁₀OS]⁺ | Molecular Ion |

| 117 | [C₅H₉OS]⁺ | Loss of H radical from aldehyde |

| 89 | [C₄H₉S]⁺ | Loss of formyl radical (-CHO) |

| 75 | [C₃H₇S]⁺ | Cleavage of the CH₂-S bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. oregonstate.edu The C-H stretching vibrations of the aldehyde group usually appear as a pair of weak bands between 2700 and 2900 cm⁻¹. The C-S stretching vibration is expected to be a weak to medium band in the range of 600-800 cm⁻¹. The spectrum would also feature C-H stretching and bending vibrations for the alkyl portions of the molecule.

Raman Spectroscopy: In the Raman spectrum, the C=O stretching vibration would also be present, though its intensity can vary. The C-S stretching vibration, which is often weak in the IR spectrum, is expected to give a more prominent signal in the Raman spectrum. The C-H stretching and bending vibrations will also be observable. The symmetric vibrations of the isopropyl group should also be Raman active.

| Predicted Vibrational Frequencies for this compound | ||

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1720 - 1740 (Strong) | 1720 - 1740 (Medium) |

| C-H Stretch (Aldehyde) | 2700 - 2900 (Weak, pair) | 2700 - 2900 (Weak) |

| C-S Stretch | 600 - 800 (Weak-Medium) | 600 - 800 (Strong) |

| C-H Stretch (Alkyl) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-H Bend (Alkyl) | 1350 - 1470 (Medium) | 1350 - 1470 (Medium) |

X-ray Crystallographic Analysis of Crystalline Derivatives

To date, no crystal structure of this compound or any of its crystalline derivatives has been reported. Obtaining a single crystal of the parent aldehyde could be challenging due to its likely low melting point and potential for polymerization or oxidation. However, the preparation of a stable crystalline derivative, such as a semicarbazone or a 2,4-dinitrophenylhydrazone, would be a viable strategy.

An X-ray crystallographic analysis of such a derivative would provide unambiguous proof of the molecular connectivity and definitive information about the three-dimensional structure, including bond lengths, bond angles, and torsional angles. This would allow for a detailed understanding of the conformational preferences of the molecule in the solid state.

Computational Chemistry and Theoretical Studies

In the absence of experimental data, computational chemistry provides a powerful avenue for investigating the properties of this compound.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to predict a wide range of molecular properties. nih.govrsc.org For this compound, these calculations could provide:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Structure: The distribution of electrons within the molecule, which can be visualized through molecular orbitals (e.g., HOMO and LUMO) and electron density plots. This would offer insights into the molecule's reactivity.

Spectroscopic Properties: Theoretical predictions of NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra). These calculated spectra can be compared with experimental data, when available, to confirm structural assignments.

Energetics: The calculation of thermodynamic properties such as the enthalpy of formation and Gibbs free energy.

Based on studies of similar molecules, it is expected that the sulfur atom would have a significant influence on the electronic structure of the adjacent methylene and carbonyl groups. The lone pairs on the sulfur atom could potentially interact with the π-system of the carbonyl group, affecting its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's conformational flexibility and its interactions with surrounding molecules. nih.gov

When placed in a solvent or in the condensed phase, MD simulations can elucidate the complex network of intermolecular interactions. In aqueous environments, the aldehyde oxygen of this compound can act as a hydrogen bond acceptor, while the sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions. mdpi.comnih.gov Quantum chemical calculations on similar aldehyde-containing systems reveal that hydrogen bonds are a dominant stabilizing force in clusters. rsc.orgnih.gov

To quantify the nature of these interactions, Symmetry-Adapted Perturbation Theory (SAPT) calculations can be performed on snapshots from the MD trajectory. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). nih.gov For a molecule like this compound interacting with a polar solvent like water, electrostatic and dispersion forces are expected to be the primary contributors to binding.

Below is a hypothetical data table illustrating the results of a SAPT analysis for the interaction of this compound with a single water molecule, based on typical values for similar organic molecules. mdpi.comnih.gov

Table 1: Illustrative SAPT Decomposition of Interaction Energies (kJ/mol) for this compound-Water Dimer

| Interaction Component | Conformation 1 (Water at Aldehyde O) | Conformation 2 (Water at Sulfur S) |

| Electrostatics (Eelst) | -25.5 | -12.0 |

| Exchange (Eexch) | 30.2 | 18.5 |

| Induction (Eind) | -8.1 | -4.5 |

| Dispersion (Edisp) | -12.3 | -15.8 |

| Total Interaction Energy (Etotal) | -15.7 | -13.8 |

This interactive table is based on theoretical calculations for analogous molecular systems. The values represent plausible interaction energies.

The analysis highlights that the strongest interaction site for a hydrogen bond donor like water is the aldehyde oxygen. However, the sulfur atom also engages in significant, primarily dispersion-driven, interactions. MD simulations capture the dynamic competition and interplay between these interaction sites. nih.govrsc.org

Reactivity Prediction through Frontier Molecular Orbital Theory and Reaction Pathway Modeling

The chemical reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO represents the region of highest electron density and acts as a nucleophile (electron donor), while the LUMO represents the most electron-deficient region, acting as an electrophile (electron acceptor). youtube.com

For this compound, computational modeling predicts the following:

HOMO: The HOMO is predominantly localized on the sulfur atom of the thioether group. The lone pair electrons on the sulfur are higher in energy than those on the oxygen, making the sulfur atom the primary site for nucleophilic attack and oxidation reactions. nih.gov

LUMO: The LUMO is centered on the π* antibonding orbital of the carbonyl group (C=O). This makes the carbonyl carbon the primary electrophilic site, susceptible to attack by nucleophiles. libretexts.org

This FMO analysis predicts two main classes of reactions:

Reactions at the Sulfur Center: The nucleophilic HOMO on the sulfur allows it to react with various electrophiles. A common reaction is oxidation, where agents like hydroperoxides or peroxyacids convert the thioether to a sulfoxide (B87167) and subsequently to a sulfone. masterorganicchemistry.comacs.org

Reactions at the Carbonyl Carbon: The electrophilic LUMO on the carbonyl carbon makes it a target for nucleophiles. This can lead to nucleophilic addition reactions, such as the formation of thioacetals in the presence of thiols and an acid catalyst. youtube.com

Reaction pathway modeling, using methods like Density Functional Theory (DFT), can be employed to map the energy profile of these potential reactions. whiterose.ac.ukresearchgate.net By calculating the energies of reactants, transition states, and products, a reaction's feasibility and kinetics can be determined. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a key predictor of the reaction rate. figshare.com

Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for Key Reactions of this compound

| Reaction Type | Reagent | Product Type | Predicted ΔG‡ (kcal/mol) |

| Oxidation | Hydroperoxide (ROOH) | Sulfoxide | 26 - 32 whiterose.ac.uk |

| Nucleophilic Addition | Methanethiol (CH₃SH) | Hemithioacetal | 15 - 20 |

| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene | Thioether Adduct | 20 - 25 acs.org |

| Reduction | Hydride (H⁻) | Alcohol | 10 - 15 |

This interactive table presents plausible activation energies based on DFT calculations for similar reactions reported in the literature.

These computational models allow for a systematic exploration of the reactivity of this compound, providing a theoretical foundation for understanding its chemical behavior and for designing synthetic transformations. researchgate.netnih.gov

Computational Assessment of Electrophilic Properties

A detailed computational assessment of the electrophilic character of this compound provides quantitative insights beyond the qualitative predictions of FMO theory. A key tool for this is the calculation of the molecule's electrostatic potential (ESP) surface. The ESP map visually represents the electrostatic charge distribution across the molecule, with blue regions indicating positive potential (electrophilic) and red regions indicating negative potential (nucleophilic).

For this compound, the most prominent electrophilic site is the carbon atom of the carbonyl group. This is due to the polarization of the C=O double bond, where the highly electronegative oxygen atom pulls electron density away from the carbon.

A more quantitative measure of electrophilicity is the maximum value of the ESP on the surface of an atom, denoted as V_S,max. Recent studies have shown that even atoms not typically considered electrophilic, like chlorine, can exhibit electrophilic character through phenomena known as σ-holes. rsc.org A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, arising from an anisotropic distribution of electron density. While the carbonyl carbon is the primary electrophilic center via its π-system, analysis of the sulfur atom is also warranted. In thioethers, the region opposite the C-S bonds can exhibit positive electrostatic potential, making it a potential site for electrophilic or halogen-bonding-type interactions. rsc.org

Computational methods can precisely calculate these V_S,max values, allowing for a ranked comparison of the electrophilicity of different atomic sites within the molecule.

Table 3: Predicted Electrostatic Potential Maxima (V_S,max) on Key Atoms of this compound

| Atomic Site | Predicted V_S,max (kcal/mol) | Electrophilic Character |

| Carbonyl Carbon (C=O) | +35 to +45 | Strong (π-hole) |

| Aldehydic Hydrogen (H-C=O) | +15 to +25 | Moderate |

| Sulfur (opposite C-S bonds) | +5 to +15 | Weak (σ-hole) rsc.org |

| Isopropyl Hydrogens | +5 to +10 | Weak |

This interactive table displays predicted V_S,max values based on computational studies of analogous functional groups. Higher positive values indicate stronger electrophilic character.

This detailed computational analysis confirms that the carbonyl carbon is the dominant electrophilic center, highly susceptible to nucleophilic attack. It also reveals weaker, yet potentially significant, electrophilic sites on the aldehydic hydrogen and the sulfur atom. This information is crucial for understanding the molecule's reactivity profile and its potential interactions in biological or synthetic systems. rsc.orgresearchgate.net

Derivatization Strategies and Applications in Organic Synthesis

Utilization as a Key Synthetic Building Block

There is a lack of published research detailing the use of 2-(Propan-2-ylsulfanyl)acetaldehyde (B6259769) as a key building block for the synthesis of complex organic molecules or a diverse range of heterocyclic compounds. While aldehydes, in general, are crucial precursors in such syntheses, the specific contributions of this isopropylthio-substituted acetaldehyde (B116499) are not documented.

Functionalization of the Aldehyde Moiety

Similarly, specific examples of the functionalization of the aldehyde group in this compound are not readily found in the literature. This includes:

Functionalization of the Sulfanyl (B85325) Moiety

The sulfur atom in this compound, being a soft nucleophile, is amenable to several functionalization reactions. These transformations can modulate the electronic and steric properties of the molecule, opening up new avenues for its application in synthesis.

The oxidation of the thioether in this compound to the corresponding sulfoxide (B87167) and subsequently to the sulfone represents a key transformation. This process significantly alters the chemical nature of the sulfur atom, increasing its oxidation state and influencing the reactivity of the adjacent methylene (B1212753) and aldehyde groups.

The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. acsgcipr.org A variety of reagents can be employed for this purpose, including hydrogen peroxide in the presence of a catalyst, or stoichiometric oxidants like sodium periodate (B1199274). For alpha-thioaldehydes, careful control of reaction parameters is crucial to avoid undesired side reactions involving the aldehyde functionality. The use of urea-hydrogen peroxide (UHP) has been reported as a practical method for the selective and controlled oxidation of thioglycosides to their corresponding sulfoxides and sulfones. beilstein-journals.org For instance, using 1.5 equivalents of UHP at 60 °C in acetic acid selectively yields the sulfoxide, while 2.5 equivalents at 80 °C lead to the sulfone. beilstein-journals.org These conditions could potentially be adapted for the oxidation of this compound.

Further oxidation of the sulfoxide yields the corresponding sulfone, 2-(propan-2-ylsulfonyl)acetaldehyde. This transformation can be achieved using stronger oxidizing agents or by adjusting the stoichiometry of milder oxidants. masterorganicchemistry.com Sulfones are valuable synthetic intermediates, and their presence can activate the adjacent methylene group for various C-C bond-forming reactions. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Product | Oxidation State of Sulfur |

| This compound | 2-(Propan-2-ylsulfinyl)acetaldehyde | +2 |

| This compound | 2-(Propan-2-ylsulfonyl)acetaldehyde | +4 |

| 2-(Propan-2-ylsulfinyl)acetaldehyde | 2-(Propan-2-ylsulfonyl)acetaldehyde | +4 |

This table is generated based on established principles of sulfur oxidation chemistry.

The resulting α-sulfinyl and α-sulfonyl aldehydes are valuable precursors in their own right. For example, α-sulfinyl aldehydes can undergo Pummerer-type rearrangements to generate electrophilic species for further reactions. researchgate.net

The nucleophilic sulfur atom of this compound can react with alkyl halides to form sulfonium (B1226848) salts. masterorganicchemistry.com This reaction introduces a positive charge on the sulfur atom, transforming the sulfanyl group into a good leaving group and activating the adjacent protons for deprotonation.

The general reaction involves the treatment of the thioether with an alkylating agent, such as an alkyl iodide or bromide. jmaterenvironsci.comrsc.org The resulting sulfonium salt can then be utilized in various synthetic transformations, including as a precursor for ylide formation, which can subsequently participate in reactions like the Wittig or Corey-Chaykovsky reaction.

Reaction Scheme: Formation of a Sulfonium Salt

Mechanistic Studies of 2 Propan 2 Ylsulfanyl Acetaldehyde Biological Interactions

Electrophilic Nature and Adduct Formation Mechanisms

The reactivity of 2-(Propan-2-ylsulfanyl)acetaldehyde (B6259769) is largely dictated by the electrophilic character of its aldehyde carbonyl group. The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. The presence of the sulfur atom at the alpha-position can further modulate this electrophilicity through inductive and potential resonance effects, influencing its reactivity towards biological molecules.

Interaction with Biological Nucleophiles

This compound readily interacts with various biological nucleophiles present in cells. These nucleophiles include the thiol groups of cysteine residues, the amino groups of lysine (B10760008) residues, and the imidazole (B134444) ring of histidine residues within proteins, as well as other small molecule nucleophiles. The primary mechanism of interaction involves the nucleophilic addition to the electrophilic carbonyl carbon of the aldehyde. This initial reaction can then be followed by subsequent steps, leading to the formation of stable or reversible adducts.

Formation of Covalent Adducts with Proteins and Peptides

The interaction of this compound with proteins and peptides can result in the formation of covalent adducts. These adducts can alter the structure and function of the modified proteins, potentially leading to downstream biological consequences. The formation of these adducts is a key mechanism through which aldehydes exert their biological and toxicological effects. The stability of these adducts can vary, with some being readily reversible while others are more permanent. nih.gov

Specificity of Interaction with Amino Acid Residues

The reactivity of this compound is not uniform across all amino acid residues. The specific chemical properties of the amino acid side chains dictate the nature and extent of the interaction.

Reactivity with Cysteine Thiols

Cysteine residues, with their nucleophilic thiol (-SH) groups, are particularly reactive towards aldehydes. The reaction of this compound with a cysteine thiol initially forms a hemithioacetal. This intermediate can then undergo an intramolecular cyclization reaction with the amino group of the same cysteine residue to form a more stable five-membered thiazolidine (B150603) ring structure. The formation of these adducts can disrupt protein structure and function, especially if the cysteine residue is located in a critical region of the protein, such as an active site.

| Reactant | Product | Reaction Type |

| This compound + Cysteine | Hemithioacetal | Nucleophilic Addition |

| Hemithioacetal (intramolecular) | Thiazolidine | Cyclization |

Interactions with Lysine Amines and Histidine Imidazoles

The primary amino group (-NH2) of lysine residues is another important target for aldehyde modification. The reaction of this compound with a lysine amine group proceeds via nucleophilic addition to form a carbinolamine, which can then dehydrate to form a Schiff base (an imine). These Schiff bases are often reversible but can undergo further reactions to form more stable, cross-linked products. nih.govnih.gov

| Amino Acid Residue | Functional Group | Initial Adduct | Subsequent Product |

| Lysine | ε-amino group | Carbinolamine | Schiff Base |

| Histidine | Imidazole ring | Imidazolium adduct | Various stable adducts |

Protein Binding Studies: Elucidating Molecular Interaction Sites and Mechanisms of Action

To understand the biological consequences of exposure to this compound, it is essential to identify its protein targets and the specific sites of interaction. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for these studies.

Mass spectrometry-based proteomics approaches can be used to identify proteins that have been covalently modified by this compound in complex biological samples. nih.govnih.gov By analyzing the mass shift of peptides after enzymatic digestion of proteins, the specific amino acid residues that have been adducted can be pinpointed. This information provides a detailed map of the molecular interaction sites.

NMR spectroscopy can provide detailed structural information about the adducts formed between this compound and amino acids or peptides. researchgate.net This can help to confirm the chemical nature of the adducts, such as the formation of thiazolidine rings with cysteine.

While specific protein binding studies for this compound are not extensively reported in the public domain, studies with the parent compound, acetaldehyde (B116499), have shown that it can form adducts with a variety of proteins, including cytosolic enzymes like carbonic anhydrases. nih.gov These studies reveal that the extent of modification can depend on the number and accessibility of reactive residues like lysine on the protein surface. nih.gov The formation of such adducts can lead to alterations in enzyme activity and other protein functions. nih.gov

Identification of Target Proteins and Binding Domains

No studies have been identified that pinpoint specific protein targets for this compound or delineate the binding domains involved in any potential interactions. Research on the broader class of aldehydes indicates they can form adducts with proteins, but specific targets for this particular sulfur-containing aldehyde have not been documented. who.int

Biophysical Characterization of Protein-Compound Interactions

There is no available data from biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance that would characterize the binding affinity, kinetics, or conformational changes associated with the interaction of this compound and any protein target.

Cellular Mechanistic Response to this compound Exposure: Investigation of Molecular Pathways

The molecular pathways that may be modulated by exposure to this compound have not been investigated. While the cellular responses to general aldehydes and oxidative stress are well-documented, a specific mechanistic understanding of how cells respond to this compound is not available in the current body of scientific literature. nih.gov

Future Research Directions and Challenges for 2 Propan 2 Ylsulfanyl Acetaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-(propan-2-ylsulfanyl)acetaldehyde (B6259769) will likely focus on the principles of green chemistry. A primary challenge is the development of atom-economical and environmentally benign methods that minimize waste and avoid hazardous reagents. Current synthetic approaches for similar thioethers often rely on traditional nucleophilic substitution reactions, which may involve harsh conditions and produce stoichiometric byproducts.

Future research should aim to develop catalytic methods for the direct C-S bond formation. This could involve transition-metal catalysis or organocatalysis to activate C-H bonds in acetaldehyde (B116499) precursors for direct thiolation with propan-2-thiol. Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly given the often volatile and reactive nature of aldehydes.

Exploration of New Reaction Pathways and Catalytic Systems

The dual functionality of this compound, possessing both a nucleophilic sulfur atom and an electrophilic aldehyde, opens the door to a wide array of unexplored reaction pathways. Future investigations will likely focus on harnessing this reactivity for novel transformations.

The development of new catalytic systems that can selectively activate either the aldehyde or the thioether moiety will be crucial. For instance, Lewis acids could be employed to activate the aldehyde for various nucleophilic additions, while the thioether could be targeted by oxidation or metal coordination to modulate its reactivity. A significant challenge will be to achieve chemoselectivity, allowing for transformations at one functional group without affecting the other. This would enable the use of this compound as a versatile building block in multistep syntheses.

Advanced Computational Approaches for Reactivity and Biological Interaction Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. The use of Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. These computational tools can be used to predict the most favorable sites for reaction and to design catalysts with enhanced activity and selectivity.

A significant challenge in this area is the accurate modeling of solvent effects and weak non-covalent interactions, which can be critical in determining reaction outcomes and biological activity. Future research will likely involve the development of more sophisticated computational models that can accurately predict the behavior of this compound in complex chemical and biological environments, thereby guiding experimental efforts.

Elucidation of Broader Biological System Interactions at a Mechanistic Level

The potential for this compound to interact with biological systems is an exciting and largely unexplored frontier. The aldehyde group can readily react with biological nucleophiles such as amines and thiols, suggesting potential applications as a bioconjugation agent or a probe for studying cellular processes. The thioether moiety could also participate in interactions with biological targets, for instance, through coordination to metalloenzymes.

A key challenge will be to understand these interactions at a detailed mechanistic level. This will require a combination of experimental techniques, such as proteomics and metabolomics, with computational modeling to identify potential biological targets and to elucidate the mechanisms of action. Future research in this area could lead to the development of new therapeutic agents or diagnostic tools.

Integration into Complex Synthetic Cascades for Advanced Materials and Chemical Biology Tools

The unique reactivity of this compound makes it an attractive candidate for incorporation into complex synthetic cascades. These are sequences of reactions that occur in a single pot, mimicking the efficiency of biosynthetic pathways. By carefully designing reaction conditions and catalytic systems, it should be possible to use this compound as a key building block for the synthesis of advanced materials with novel optical or electronic properties.

In the realm of chemical biology, this compound could be integrated into the synthesis of sophisticated molecular probes and activity-based protein profiling agents. A significant challenge will be to achieve the necessary level of control and selectivity in these complex reaction cascades. Overcoming this challenge will require a deep understanding of the reactivity of this compound and the development of new catalytic methods that can operate in concert to achieve the desired transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.